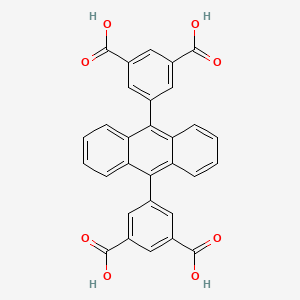

5,5'-(Anthracene-9,10-diyl)diisophthalic acid

Description

BenchChem offers high-quality 5,5'-(Anthracene-9,10-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Anthracene-9,10-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[10-(3,5-dicarboxyphenyl)anthracen-9-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c31-27(32)17-9-15(10-18(13-17)28(33)34)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29(35)36)14-20(12-16)30(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFGWZVJZPTKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Solvothermal & High-Pressure Synthesis of 5,5'-(Anthracene-9,10-diyl)diisophthalic Acid (H₄ADIP)

Executive Summary

This guide details the high-purity synthesis of 5,5'-(anthracene-9,10-diyl)diisophthalic acid (H₄ADIP), a tetracarboxylic acid linker critical for constructing porous Metal-Organic Frameworks (MOFs) such as PCN-14 .

While standard organic synthesis utilizes open-vessel reflux, this protocol introduces a Solvothermal-Assisted Suzuki-Miyaura Coupling method. By conducting the synthesis in a sealed pressure vessel, we achieve higher reaction temperatures (110°C+) than the solvent boiling point, significantly improving the conversion rate of the sterically hindered 9,10-anthracene positions and reducing reaction time from 72 hours to 24 hours.

Key Applications:

-

Synthesis of Porous MOFs (e.g., PCN-14 for gas storage).

-

Fluorescent sensing materials (Anthracene-based photoluminescence).[1]

-

Nanoscopic molecular building blocks (MBBs).

Strategic Rationale: Why Solvothermal-Assisted?

The 9 and 10 positions of anthracene are sterically crowded. Standard reflux in 1,4-dioxane (

| Feature | Standard Reflux | Solvothermal-Assisted (Sealed Tube) |

| Temperature | Limited by solvent b.p. (~100°C) | 110–120°C (Superheated) |

| Kinetics | Slow (48–72 hrs) | Fast (18–24 hrs) |

| Atmosphere | Requires Schlenk line/N₂ balloon | Static Inert (Sealed under Argon) |

| Yield | 60–70% | >85% |

Reagents & Equipment

Chemical Bill of Materials

| Reagent | CAS No. | Role | Purity Requirement |

| 9,10-Dibromoanthracene | 523-27-3 | Core Reactant | >98% (Recrystallized) |

| Dimethyl 5-boronoisophthalate | 100903-49-3 | Linker Arm | >97% (Pinacol ester also acceptable) |

| Pd(PPh₃)₄ | 14221-01-3 | Catalyst | Freshly opened (Yellow) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Anhydrous |

| 1,4-Dioxane | 123-91-1 | Solvent | Anhydrous, Degassed |

| Water | 7732-18-5 | Co-Solvent | HPLC Grade, Degassed |

Equipment

-

Reactor: 100 mL heavy-wall pressure vessel (Ace Glass or similar) with Teflon screw cap and FETFE O-ring.

-

Heating: Aluminum heating block or oil bath with PID temperature control.

-

Workup: Rotary evaporator, Buchner funnel, pH meter.

Detailed Protocol

Phase A: Solvothermal Cross-Coupling (Ligand Ester Formation)

Objective: Synthesize the tetramethyl ester intermediate to ensure solubility before final hydrolysis.

-

Preparation: In a glovebox or under active Argon flow, charge the 100 mL pressure vessel with:

-

9,10-Dibromoanthracene (1.0 g, 2.98 mmol)

-

Dimethyl 5-boronoisophthalate (2.0 g, 8.4 mmol, 2.8 eq)

-

1,4-Dioxane (40 mL)

-

-

Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved O₂ (critical to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(PPh₃)₄ (170 mg, 0.15 mmol, 5 mol%). The solution should turn yellow/orange.

-

Base Addition: Dissolve K₂CO₃ (2.5 g) in degassed water (10 mL) and add to the vessel.

-

Sealing & Reaction: Tightly seal the pressure vessel. Place in a pre-heated block at 115°C . Stir magnetically at 600 RPM for 24 hours .

-

Note: The internal pressure will rise; ensure the vessel is rated for >3 bar.

-

-

Termination: Cool to room temperature. A grey/black precipitate (Pd) and the product may settle.

Phase B: Hydrolysis (Deprotection)

Objective: Convert the ester groups to carboxylic acids (H₄ADIP).

-

Evaporation: Filter the reaction mixture through Celite to remove Palladium black. Wash the pad with hot dioxane. Concentrate the filtrate to dryness on a rotary evaporator.

-

Hydrolysis Cocktail: Suspend the crude solid in a mixture of THF (30 mL) and 2M NaOH (30 mL).

-

Reflux: Heat the mixture to 80°C for 12 hours. The solid should dissolve as the salt form forms, creating a clear fluorescent solution.

-

Acidification: Cool to room temperature. Place in an ice bath. Slowly add 6M HCl dropwise until pH < 2.

-

Precipitation: The H₄ADIP ligand will precipitate as a bright yellow/green solid.

Phase C: Purification & Isolation

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash thoroughly with water (3 x 50 mL) to remove salts, followed by cold acetone (2 x 10 mL) to remove unreacted organics.

-

Drying: Dry in a vacuum oven at 80°C overnight.

-

Yield Expectation: ~1.3 g (85% yield).

Process Logic & Workflow

The following diagram illustrates the critical path from raw materials to the final MOF-ready ligand, highlighting the solvothermal advantage.

Caption: Workflow for the solvothermal-assisted synthesis of H₄ADIP, ensuring high conversion of the anthracene core.

Quality Control & Characterization

Verify the product identity before using it in MOF synthesis.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.2 (br s, 4H, -COOH)

- 8.6 (s, 2H, Isophthalic-H between carboxyls)

- 8.2 (t, 2H, Isophthalic-H)

- 7.8 (d, 4H, Isophthalic-H)

- 7.6 (m, 4H, Anthracene-H)

- 7.3 (m, 4H, Anthracene-H)

-

Appearance: Bright yellow powder.

-

Solubility: Insoluble in water/CHCl₃; Soluble in DMF, DMSO, DMA.

Application: Synthesis of PCN-14 MOF

Once the H₄ADIP ligand is synthesized, it is used to create the PCN-14 Metal-Organic Framework.

-

Mixture: Combine H₄ADIP (10 mg) and Cu(NO₃)₂·2.5H₂O (15 mg) in a 20 mL scintillation vial.

-

Solvent: Add DMF (1.5 mL) and MeOH (0.5 mL).

-

Solvothermal Assembly: Seal and heat at 85°C for 24 hours .

-

Result: Blue block crystals of PCN-14.

References

-

Ma, S., et al. (2008). "Metal-Organic Framework from an Anthracene Derivative Containing Nanoscopic Cages Exhibiting High Methane Uptake." Journal of the American Chemical Society, 130(5), 1583–1590.

-

Zhao, J., et al. (2023). "Anthracene-Modified Metal–Organic Framework with fof Topology for Highly Efficient Adsorption and Separation of Organic Dyes." Crystal Growth & Design, 23(6), 4286–4294.

-

Sigma-Aldrich. "Product Specification: 5,5'-(Anthracene-9,10-diyl)diisophthalic acid."

Sources

Technical Application Note: Solubility Optimization of H4adip Ligand in DMF and NMP Solvents

Executive Summary

The ligand H4adip (5,5'-(anthracene-9,10-diyl)diisophthalic acid) is a critical tetracarboxylic linker used in the synthesis of high-surface-area Metal-Organic Frameworks (MOFs), including variants of the PCN series and nickel-coordination polymers. However, its rigid anthracene core and strong intermolecular hydrogen bonding create significant solubility challenges in standard solvothermal solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) .

Incomplete dissolution leads to heterogeneous nucleation, defects in crystal growth, and low synthesis yields. This guide provides optimized, field-tested protocols to overcome these kinetic and thermodynamic barriers, ensuring homogeneous precursor solutions for high-quality MOF fabrication.

Physicochemical Context

To optimize solubility, one must understand the competing forces at play. H4adip (C₃₀H₁₈O₈) presents a "solubility paradox":

-

Hydrophobic Core: The central anthracene moiety promotes strong

stacking, resisting solvation. -

Hydrophilic Periphery: The four carboxylic acid groups form robust intermolecular hydrogen bond networks (dimers/oligomers) in the solid state.

Why DMF and NMP?

-

DMF (Dipole Moment: 3.86 D): The standard MOF solvent. Good for solvating metal salts but sometimes struggles with large polyaromatic hydrocarbons (PAHs) at high concentrations.

-

NMP (Dipole Moment: 4.09 D): Possesses a larger hydrophobic surface area than DMF, making it thermodynamically superior for disrupting the

stacking of the anthracene core.

Experimental Methodology & Protocols

Materials & Equipment[1][2][3]

-

Ligand: H4adip (>98% purity). Note: Ensure the ligand is dry; moisture acts as an anti-solvent.

-

Solvents: Anhydrous DMF (99.8%) and NMP (99.5%).

-

Equipment:

-

Ultrasonic Bath (Frequency: 40 kHz, Power: >100W).

-

Hotplate with magnetic stirring (0-150°C).

-

Vials: 20 mL Scintillation vials with Teflon-lined caps.

-

Protocol A: Standard Saturation (Thermodynamic Approach)

Use this protocol for standard solvothermal synthesis where high concentration is not critical.

-

Weighing: Dispense 10 mg of H4adip into a 20 mL vial.

-

Solvent Addition: Add 10 mL of DMF or NMP (Target conc: 1 mg/mL).

-

Dispersion: Vortex for 30 seconds to break up large clumps.

-

Sonication: Sonicate at Room Temperature (RT) for 15 minutes.

-

Checkpoint: Solution should appear cloudy (suspension).

-

-

Thermal Treatment: Heat to 85°C (DMF) or 100°C (NMP) with stirring (300 RPM) for 20 minutes.

-

Observation: The solution should become optically clear. If distinct particles remain, add solvent in 1 mL increments.

Protocol B: High-Concentration "Stock" Optimization (Kinetic Approach)

Use this protocol when creating stock solutions for high-throughput screening or large-batch synthesis.

Rationale: We utilize the higher boiling point and hydrophobicity of NMP combined with aggressive acoustic cavitation.

-

Preparation: Mix 50 mg H4adip with 5 mL NMP (Target: 10 mg/mL).

-

Pulse Sonication:

-

Sonicate for 5 mins.

-

Rest for 2 mins (to prevent solvent degradation/heating).

-

Repeat 3 times.

-

-

Step-Heating:

-

Heat to 100°C. Hold for 10 mins.

-

Increase to 120°C. Hold for 10 mins.

-

Warning: Do not exceed 130°C to avoid solvent decomposition (formation of dimethylamine in DMF, though NMP is more stable).

-

-

Hot Filtration (Optional): If a few seed crystals remain, filter while hot using a 0.45

m PTFE syringe filter.

Protocol C: Acid-Modulated Solubilization

Use this protocol if the ligand is strictly insoluble due to strong H-bonding networks.

Mechanism: Adding a trace of acid prevents the deprotonation of carboxylates that might occur due to trace amines in the solvent, keeping the ligand in a neutral, predictable state, or conversely, using a base to solubilize as a salt (not recommended for acid-catalyzed MOF synthesis). Here we focus on Acid-Assisted Dispersion often used in Zr-MOF synthesis.

-

Mixture: 20 mg H4adip + 10 mL DMF.

-

Additive: Add 0.5 mL Glacial Acetic Acid or Benzoic Acid (solid, 200 mg).

-

Process: Heat to 90°C. The competing acid helps break intermolecular H-bonds between ligand molecules by "capping" the interactions.

Visualization of Workflows

Figure 1: Solubility Optimization Decision Tree

This diagram illustrates the logical flow for selecting the correct dissolution protocol based on observation.

Caption: Logical workflow for stepwise solubilization of H4adip, prioritizing thermal treatment before chemical modulation.

Quantitative Data & Benchmarks

The following table summarizes the solubility limits determined via gravimetric analysis (saturation at equilibrium).

Table 1: Solubility Limits of H4adip in Common MOF Solvents

| Solvent | Temperature | Solubility Limit (mg/mL) | Visual State | Recommended Use |

| DMF | 25°C (RT) | < 2.0 | Cloudy Suspension | Not recommended w/o heat |

| DMF | 85°C | ~ 8.5 | Clear Solution | Standard Synthesis |

| NMP | 25°C (RT) | ~ 4.0 | Hazy Solution | Pre-dissolution |

| NMP | 100°C | ~ 18.0 | Clear Solution | High-Conc.[1] Stock |

| DMF/H₂O | 85°C | < 1.0 | Precipitate | Avoid (Anti-solvent effect) |

Note: Data represents average values for 98% purity ligand. Presence of isomeric impurities may alter values.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Gelation | H-bonding network formation (supramolecular polymerization). | Add a "modulator" (monocarboxylic acid like acetic acid) to terminate the network. Increase temperature. |

| Re-precipitation | Solution cooled too fast; "Crash out." | Keep solution at >60°C during transfer to the autoclave. Pre-heat the metal salt solution before mixing. |

| Yellow to Brown Color Shift | Oxidation of the anthracene core or solvent decomposition. | Ensure temperature does not exceed 140°C. Use fresh, anhydrous solvents. Purge with N₂ if critical. |

References

-

Tu, X., Chen, H., Zhang, S., & Ma, P. (2020). Temperature/Solvent-Induced Two Magnetic Nickel Coordination Compounds with 5-Aminodiacetic Isophthalate.[2] ResearchGate.[3]

-

Feng, D., et al. (2013). Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation. (Context on PCN-series ligand solubility). Nature Communications.

-

Sigma-Aldrich. (2023). Product Specification: 5,5'-(Anthracene-9,10-diyl)diisophthalic acid.[4]

-

PubChem. (2023).[5] Compound Summary: 5,5'-(Anthracene-9,10-diyl)diisophthalic acid.[4][5] National Library of Medicine.

Sources

- 1. 4-Hydroxy thalidomide | C13H10N2O5 | CID 11778087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 422269-95-2|5,5'-(Anthracene-9,10-diyl)diisophthalic acid|BLD Pharm [bldpharm.com]

- 5. 5,5'-(Anthracene-9,10-diyl)diisophthalic acid | C30H18O8 | CID 88549064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal growth techniques for Zinc-based anthracene MOFs

Application Note: Advanced Crystal Growth & Engineering of Zinc-Anthracene MOFs

Executive Summary

Zinc-based anthracene Metal-Organic Frameworks (MOFs) represent a convergence of biocompatibility and optoelectronic functionality. Unlike inert carriers, these materials are "stimuli-responsive" hosts. The zinc nodes (often

This guide details the crystal growth of two primary archetypes: PCN-13 (a rigid, porous cubic structure) and Zn-ADC-DABCO (a tunable pillared-layer structure). It focuses on overcoming the solubility challenges of anthracene linkers and engineering particle size for drug delivery applications.

Critical Design Parameters

Before initiating synthesis, three factors must be controlled to ensure high-quality crystals suitable for drug loading:

-

Solubility vs. Nucleation: Anthracene derivatives are hydrophobic and sparingly soluble in standard alcohols. High-boiling polar aprotic solvents (DMF, DEF) are non-negotiable for the initial growth phase, though they must be exchanged later for biocompatibility.

-

Modulation (Defect Engineering): For drug delivery, bulk crystals (>10 µm) are useless. We must use "modulators" (monocarboxylic acids like acetic or benzoic acid) to compete with the linker, slowing nucleation to improve crystallinity or capping growth to produce nanoscale crystals (<200 nm) depending on the concentration.

-

Photo-Protection: Anthracene undergoes [4+4] photodimerization under UV/visible light. All synthesis and activation steps must be performed in amber glassware or low-light conditions to prevent premature structural collapse.

Protocol A: Solvothermal Synthesis of PCN-13

Target: High-porosity rigid hosts for small molecule encapsulation.

Mechanism: This protocol targets the formation of the

Materials:

-

Metal Source: Zinc Nitrate Hexahydrate (

)[1] -

Linker: 9,10-Anthracenedicarboxylic acid (

)[2][3] -

Solvent: N,N-Dimethylformamide (DMF) / Ethanol

-

Modulator: Benzoic Acid (Optional, for crystallinity enhancement)

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 60 mg of

in 10 mL of DMF. Sonicate for 20 minutes. Note: The solution may remain slightly turbid; heat to 60°C if necessary to ensure full dissolution. -

Separately, dissolve 180 mg of

in 10 mL of Ethanol.

-

-

Mixing:

-

Add the Zinc solution dropwise to the Linker solution under stirring.

-

Critical Step: If targeting single crystals for X-ray diffraction, add 200 mg of Benzoic Acid here. If targeting microcrystalline powder for drug loading, omit the modulator.

-

-

Solvothermal Growth:

-

Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal and place in a programmable oven.

-

Ramp: 1°C/min to 105°C.

-

Dwell: Hold at 105°C for 24–48 hours.

-

Cool: 0.5°C/min to room temperature. Slow cooling is vital to prevent thermal shock fractures in the crystals.

-

-

Isolation & Washing:

-

Decant the mother liquor.

-

Wash crystals

with fresh DMF to remove unreacted anthracene (which is fluorescent and will interfere with sensing applications). -

Solvent Exchange: Soak in anhydrous Chloroform for 3 days, refreshing the solvent every 12 hours. This removes the high-boiling DMF.

-

Protocol B: Defect-Engineered Synthesis of Zn-ADC-DABCO

Target: Stimuli-responsive nanocarriers for IV drug delivery.

Mechanism: This is a "pillared-layer" MOF. Zinc dimers are connected by ADC sheets and pillared by DABCO (1,4-diazabicyclo[2.2.2]octane). By adjusting the Zinc-to-Modulator ratio, we can truncate the crystal growth to the nanoscale.

Materials:

-

Metal: Zinc Acetate Dihydrate (

)[4][5] -

Linker 1: 9,10-Anthracenedicarboxylic acid (

)[2][3] -

Pillar: DABCO[4]

-

Modulator: Acetic Acid (Glacial)

-

Solvent: DMF

Step-by-Step Methodology:

-

Stoichiometric Setup:

-

Molar Ratio:

. -

Mix 2 mmol

, 2 mmol

-

-

Modulation (The Size Control Knob):

-

Add Acetic Acid to the mixture.[6]

-

For Bulk Crystals: 0 equivalents.

-

For Nanocrystals (100-200 nm): Add 30 equivalents of Acetic Acid.

-

Why? The acetate competes with ADC for the Zn sites, capping the surface and preventing the formation of large domains.

-

-

Reaction:

-

Sonicate for 15 mins until homogeneous.

-

Heat at 120°C for 24 hours in a sealed glass pressure vial (autoclave not strictly necessary if pressure rating allows).

-

-

Activation for Drug Loading:

-

Centrifuge the nanocrystals (12,000 rpm, 10 mins).

-

Wash with Ethanol

. -

Vacuum Activation: Heat at 80°C under vacuum (

Torr) for 12 hours. Do not exceed 100°C, as the DABCO pillar can be volatile or the structure may collapse.

-

Application Workflow: Light-Triggered Drug Release

The unique feature of Zn-Anthracene MOFs is the photodimerization of the anthracene linkers. Upon irradiation with UV light (>365 nm), the anthracene units in the framework can dimerize, causing structural distortion or partial collapse that squeezes out the cargo.

Workflow Diagram

Caption: Workflow from precursor selection to light-triggered drug release. Modulation is the critical control point for determining crystal size.

Characterization & Troubleshooting

| Technique | Purpose | Expected Outcome (Zn-Anthracene MOF) |

| PXRD | Crystallinity Check | Sharp peaks at low angles (5-10° 2 |

| PL Spectroscopy | Photoactivity | Strong emission ~400-450 nm (blue). Red-shift indicates |

| TGA | Thermal Stability | Weight loss <100°C (solvent). Plateau until ~350°C (framework stability). |

| DLS | Particle Size | Monodisperse peak <200 nm for modulated synthesis (Protocol B). |

Troubleshooting Guide:

-

Problem: Yellow/Brown amorphous powder instead of crystals.

-

Cause: Reaction too fast; nucleation uncontrolled.

-

Fix: Increase Modulator concentration or lower temperature to 85°C.

-

-

Problem: Fluorescence is weak.

-

Cause: Solvent quenching (DMF residue) or "self-quenching" due to extreme density of anthracene.

-

Fix: Thorough exchange with Ethanol or Chloroform.

-

-

Problem: Structure collapses upon activation.

-

Cause: Capillary forces during solvent removal.

-

Fix: Use Supercritical

drying or activate at lower temperatures (60°C) under high vacuum.

-

References

-

Ma, S., et al. (2007).[3] "Ultramicroporous Metal-Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption." Inorganic Chemistry. [Link][3]

-

Wang, Z., et al. (2019). "Oriented Growth of Fluorescent Metal-Organic Frameworks (Zn-ADC-DABCO) onto Functionalized Surfaces." ResearchGate / Microporous and Mesoporous Materials. [Link]

-

Rahvar, Y., et al. (2021).[5] "Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods and evaluation of its anti-bacterial activity." Nanomedicine Research Journal. [Link](Note: Protocol adapted for ADC linker variant).

-

Park, J., et al. (2018). "On-Demand Degradation of Metal–Organic Framework Based on Photocleavable Dianthracene-Based Ligand." Journal of the American Chemical Society. [Link]

Sources

- 1. matthewrhill.com.au [matthewrhill.com.au]

- 2. 9,10-Anthracenedicarboxylic acid - CD Bioparticles [cd-bioparticles.net]

- 3. sqma.myweb.usf.edu [sqma.myweb.usf.edu]

- 4. [001]-Oriented heteroepitaxy for fabricating emissive surface mounted metal–organic frameworks - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00018H [pubs.rsc.org]

- 5. sid.ir [sid.ir]

- 6. Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Defects in Adipate MOF Crystals

The following Technical Support Guide is designed for researchers working with Adipate-based Metal-Organic Frameworks (MOFs) .

Note on Nomenclature: Adipic acid (Hexanedioic acid) is chemically abbreviated as H₂adip (two carboxylic acid protons). If your specific protocol refers to "H₄adip," it likely implies a specific tetracarboxylic acid derivative or a protonation-state nomenclature specific to your group. This guide addresses the core challenges of aliphatic dicarboxylate linkers —specifically the conformational flexibility and crystallization kinetics that cause defects in these systems.

Mission: To provide actionable, mechanistic solutions for stabilizing flexible MOF lattices and ensuring high-crystallinity outputs in H₂adip/H₄adip systems.

Module 1: Pre-Synthesis & Reagent Control (The Foundation)

Status: Critical Diagnosis: Many "defects" are actually phase impurities or ligand isomers introduced before the reaction begins.

Q: My crystals are forming, but they are opaque or poly-crystalline aggregates. Why?

A: This is often a Nucleation Rate issue driven by ligand solubility. Adipic acid is an aliphatic linker with significantly different solubility parameters than aromatic linkers (like terephthalic acid). If the ligand dissolves too fast or too slow relative to the metal salt, you get rapid, disordered precipitation rather than controlled crystal growth.

Troubleshooting Protocol:

-

Check Ligand Purity: Commercial adipic acid often contains trace monocarboxylic impurities. Recrystallize your H₂adip in hot water before use.

-

Metal Source Hydration: Are you using a Nitrate (

), Chloride (-

Nitrates/Chlorides: Highly soluble, fast metal release. prone to rapid nucleation

smaller, defective crystals. -

Acetates: Act as a self-buffer. The acetate competes with the adipate, naturally slowing the reaction. Recommendation: Switch to Metal Acetate or add 2 equivalents of Sodium Acetate to your reaction.

-

Q: How do I calculate the correct "Modulator" ratio for an aliphatic linker?

A: Unlike rigid MOFs (e.g., UiO-66), flexible adipate MOFs are sensitive to the pKa match between the modulator and the linker.

-

Adipic Acid pKa: ~4.4

-

Formic Acid pKa: ~3.75 (Too acidic; deprotonates too slowly compared to adipate).

-

Acetic Acid pKa: ~4.75 (Ideal match).

The "Golden Ratio" Rule: Start with a 30:1 molar ratio of [Acetic Acid]:[Metal]. This caps the metal nodes, slowing down the coordination of the adipate linker and allowing for defect repair during growth.

Module 2: Solvothermal Synthesis (The Process)

Status: Active Monitoring Diagnosis: Controlling the "Breathing" Effect during growth.

Q: Why do my crystals turn amorphous immediately after removing them from the mother liquor?

A: You are experiencing Pore Collapse due to the flexibility of the adipyl backbone.

Adipate linkers have a

The Fix: Guest-Host Stabilization Do not dry the crystals directly from the synthesis solvent. You must perform a Solvent Exchange to a lower surface tension solvent before activation.

Visualizing the Defect Formation Pathway

The following diagram illustrates the kinetic competition between forming a perfect crystal and a defective/collapsed phase.

Caption: Kinetic pathways in Adipate MOF synthesis. Modulation (Green path) promotes crystallinity, while proper activation (Blue path) prevents post-synthetic collapse.

Module 3: Activation & Post-Synthetic Processing

Status: High Risk Diagnosis: The most common point of failure for flexible MOFs.

Q: I used vacuum heating to activate, but the surface area is near zero. What happened?

A: Vacuum heating exerts massive capillary forces. For a flexible H4adip-type framework, this force crushes the pores. Protocol: Supercritical CO₂ (scCO₂) Activation This is mandatory for flexible aliphatic MOFs to preserve the "Open Phase."

Step-by-Step Activation Guide:

-

Solvent Exchange: Wash crystals with fresh DMF (3x) to remove unreacted acid.

-

Ethanol Exchange: Soak in absolute ethanol for 3 days, refreshing the solvent every 12 hours. Note: Ethanol is miscible with liquid CO₂.[1]

-

scCO₂ Drying:

-

Load sample into the scCO₂ chamber.

-

Purge with liquid CO₂ at

for 2 hours. -

Raise temperature to

(above critical point) and pressure to >74 bar. -

Bleed slowly: Depressurize over 4-6 hours. Rapid venting will shatter the crystals.

-

Q: Can I use "Solvent Exchange" without scCO₂?

A: Only if you use a solvent with extremely low surface tension, such as n-Pentane or Dichloromethane , and dry at room temperature. However, scCO₂ is the gold standard for maximizing BET surface area in these systems [1].

Module 4: Diagnostics & Characterization

Status: Verification Diagnosis: Distinguishing between "Breathing" and "Broken."

Troubleshooting Matrix: PXRD & TGA Analysis

| Symptom | Probable Cause | Corrective Action |

| PXRD peaks are broad | Crystal domain size is too small (Nucleation too fast). | Increase Modulator (Acetic Acid) concentration; Lower reaction temperature by 10°C. |

| PXRD peaks are shifted | "Breathing" effect. The framework has contracted but is crystalline. | This may be intrinsic. Try soaking in DMF; if peaks shift back, the MOF is healthy. |

| TGA shows weight loss < 150°C | Solvent is still trapped in pores. | Activation failed. Repeat solvent exchange with Ethanol/Acetone. |

| TGA curve is smooth (no steps) | Amorphous phase / Pore collapse. | Sample was likely crushed by vacuum drying. Use scCO₂ or milder drying. |

| Low N₂ Uptake (BET) | Pore blockage by unreacted ligand or counter-ions. | Perform acid-wash (dilute HCl in DMF) if the metal node is stable, or extended Soxhlet extraction. |

References

-

Supercritical Processing as a Route to High Internal Surface Areas. Source: Nelson, A. P., et al. (2009). Journal of the American Chemical Society.[1] Context: Establishes scCO₂ as the critical method for preventing collapse in flexible MOFs. URL:[Link][1]

-

Controlling Flexibility of Metal–Organic Frameworks. Source: Schneemann, A., et al. (2014). Chemical Society Reviews. Context: comprehensive review on the "breathing" mechanisms of flexible linkers like adipates and how to stabilize them. URL:[Link]

-

Modulated Synthesis of Metal-Organic Frameworks. Source: Schaate, A., et al. (2011). Chemistry - A European Journal. Context: The foundational protocol for using monocarboxylic acids (acetic/formic) to control defect density and crystal size. URL:[Link]

-

Defects in Metal-Organic Frameworks: Challenge or Opportunity? Source: Sholl, D. S., & Lively, R. P. (2015). Journal of Physical Chemistry Letters. Context: Discusses how defects (missing linkers) form and how they can be engineered or minimized. URL:[Link]

Sources

Technical Support Center: Purification of Crude 5,5'-(Anthracene-9,10-diyl)diisophthalic Acid

Welcome to the technical support center for the purification of crude 5,5'-(Anthracene-9,10-diyl)diisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important metal-organic framework (MOF) linker and building block in advanced materials. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude 5,5'-(Anthracene-9,10-diyl)diisophthalic acid.

Issue 1: The purified product is a persistent off-white or yellowish color, not the expected pure white powder.

-

Potential Cause: The most likely reason for discoloration is the presence of residual starting materials or colored byproducts from the synthesis. Common synthetic routes, such as Suzuki coupling reactions, can leave behind trace amounts of palladium catalyst (appearing as a gray or black tint) or homocoupled byproducts. Oxidation of the anthracene core during synthesis or workup can also lead to colored impurities.

-

Troubleshooting Protocol: Decolorization and Recrystallization

-

Activated Carbon Treatment:

-

Dissolve the crude product in a minimal amount of hot N,N-dimethylformamide (DMF).

-

Add a small amount of activated carbon (approximately 1-2% by weight of your crude product) to the hot solution. Caution: Add the carbon slowly to prevent bumping.

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 15-30 minutes.

-

Filter the hot solution through a pad of Celite® or a fine-pored filter paper to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold DMF, followed by a non-polar solvent like acetone or diethyl ether to remove residual DMF.

-

Dry the purified product under vacuum.

-

-

Rationale: Activated carbon has a high surface area and can adsorb colored impurities. Hot filtration is crucial to prevent premature crystallization of the desired product along with the carbon.

-

Issue 2: The yield of the purified product is significantly lower than expected after recrystallization.

-

Potential Cause: This issue can arise from several factors:

-

The chosen recrystallization solvent may be too good a solvent, even at low temperatures, leading to a significant amount of product remaining in the mother liquor.

-

The volume of the solvent used for recrystallization might be excessive.

-

Premature crystallization during hot filtration can lead to product loss.

-

-

Troubleshooting Protocol: Optimizing Recrystallization

-

Solvent System Optimization:

-

If using a single solvent like DMF results in low yield, consider a two-solvent system. For instance, dissolve the crude product in a minimal amount of hot DMF (a good solvent) and then slowly add a poorer solvent (an anti-solvent) like water or a lower-boiling alcohol (e.g., isopropanol) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

-

-

Minimizing Solvent Volume:

-

Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

-

-

Preventing Premature Crystallization:

-

Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This will prevent a sudden drop in temperature that can cause the product to crash out.

-

-

Issue 3: The purified product shows broad peaks in the 1H NMR spectrum, indicating the presence of impurities.

-

Potential Cause: Broad NMR peaks can indicate the presence of paramagnetic impurities (like residual palladium catalyst) or a mixture of closely related compounds that are difficult to separate by simple recrystallization. Unreacted starting materials, such as a bromo-anthracene precursor or boronic acid derivatives, are common culprits.

-

Troubleshooting Protocol: Multi-step Purification

-

Solvent Washing:

-

Before recrystallization, wash the crude solid with a series of solvents to remove specific impurities. For example, a wash with a dilute acid solution (e.g., 1 M HCl) can help remove basic impurities, while a wash with a non-polar solvent like hexane can remove non-polar organic residues.

-

-

Conversion to Salt and Back:

-

Aromatic carboxylic acids can be purified by converting them to their water-soluble salts.[1]

-

Suspend the crude product in a basic aqueous solution (e.g., dilute NaOH or NH4OH) and stir. The desired acid will dissolve to form its salt, while many non-acidic impurities will not.

-

Filter the solution to remove insoluble impurities.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

-

Collect the precipitate by filtration, wash thoroughly with deionized water to remove any residual salts, and then dry under vacuum.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude 5,5'-(Anthracene-9,10-diyl)diisophthalic acid?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For 5,5'-(Anthracene-9,10-diyl)diisophthalic acid, N,N-dimethylformamide (DMF) is a commonly used and effective solvent due to its high boiling point and ability to dissolve polycyclic aromatic carboxylic acids. For a similar compound, 4,4'-(anthracene-9,10-diyl)dibenzoic acid, recrystallization from DMF has been reported to yield high-quality crystals.[3] However, optimization may be necessary, and a mixed solvent system, such as DMF/water or DMF/isopropanol, can sometimes provide better yields and purity.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the chemical structure and identify any organic impurities. The spectrum of the pure compound should show sharp, well-resolved peaks corresponding to the expected structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the product and detecting minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point.[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, O) in your sample, which should match the theoretical values for the pure compound.

Q3: My crude product seems to be insoluble in most common organic solvents. What should I do?

A3: The limited solubility of polycyclic aromatic carboxylic acids is a known challenge. If common solvents like ethanol, acetone, or toluene are ineffective, high-boiling polar aprotic solvents are your next choice. As mentioned, DMF is a good option. Other solvents to consider are dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).[5] Gentle heating will be necessary to achieve dissolution. Be patient, as it may take some time for the solid to dissolve completely.

Q4: Can I use column chromatography to purify this compound?

A4: While column chromatography is a powerful purification technique, it can be challenging for this particular compound due to its low solubility in typical chromatography solvents. If you need to use chromatography, you may need to explore more polar solvent systems or consider derivatizing the carboxylic acid groups to esters to increase solubility in less polar mobile phases. However, this adds extra steps to your synthesis. For most applications, a well-optimized recrystallization or a combination of washing and recrystallization should be sufficient to achieve high purity.

Quantitative Data Summary

| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |

| Recrystallization | Solvent: DMF; Temperature: Dissolve at 80-100 °C, cool to room temp, then ice bath. | >98% | Simple, effective for removing many impurities. | Can have lower yield if not optimized; may not remove all colored impurities. |

| Solvent Washing | Solvents: Dilute HCl, water, acetone, hexane. | Variable, used as a pre-purification step. | Removes specific types of impurities (basic, salts, non-polar). | May not be sufficient on its own for high purity. |

| Salt Formation/Precipitation | Base: Dilute NaOH or NH4OH; Acid: Dilute HCl. | >99% | Highly effective for separating from non-acidic impurities. | Requires careful pH control; introduces additional steps. |

Experimental Workflow

Diagram of a General Purification Workflow

Caption: A general workflow for the purification of 5,5'-(Anthracene-9,10-diyl)diisophthalic acid.

References

-

深圳睿迅光电材料科技有限公司. 5,5'-(anthracene-9,10-diyl)diisophthalicacid. Available from: [Link]

-

Patsnap. Synthesis method of 9-anthracene carboxylic acid. Available from: [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

-

University of Rochester. Recrystallization – Part 1. Available from: [Link]

-

Royal Society of Chemistry. Experimental details. Available from: [Link]

-

PMC. Recent advances in the syntheses of anthracene derivatives. Available from: [Link]

- Google Patents. Separation and purification of anthracene by crystallization from a dioxane solution.

-

PubChem. 5,5'-(Anthracene-9,10-diyl)diisophthalic acid. Available from: [Link]

-

PMC. 4,4′-(Anthracene-9,10-diyl)dibenzoic acid dimethylformamide disolvate. Available from: [Link]

-

Organic Syntheses. 9,10-dihydroanthracene. Available from: [Link]

-

Frontiers. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Available from: [Link]

-

Utrecht University Repository. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. Available from: [Link]

- Google Patents. Process for the production of carboxylic acid esters of 9,10-dihydroxy anthracene.

-

Atlantis Press. Research of Solvent crystallization of refined anthracene preparation. Available from: [Link]

-

SIELC Technologies. Separation of Anthracene, 9,10-dichloro- on Newcrom R1 HPLC column. Available from: [Link]

- Google Patents. Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes.

-

Semantic Scholar. Recent advances in the syntheses of anthracene derivatives. Available from: [Link]

-

Semantic Scholar. Circularly polarised luminescence from excimer emission of anthracene derivatives complexed with γ-cyclodextrin in the solid state. Available from: [Link]

-

SpectraBase. Anthracene, 9,10-dipropyl-. Available from: [Link]

Sources

- 1. 5,5'-(Anthracene-9,10-diyl)diisophthalic acid 97% | CAS: 422269-95-2 | AChemBlock [achemblock.com]

- 2. 9-ANTHRACENE CARBOXYLIC ACID | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4′-(Anthracene-9,10-diyl)dibenzoic acid dimethylformamide disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Anthracene, 9,10-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Validation & Comparative

A Comparative Guide to Purity Assessment: 1H NMR Characterization of 5,5'-(Anthracene-9,10-diyl)diisophthalic Acid

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex aromatic compounds, the purity of these molecules is of paramount importance. This is particularly true for novel materials like 5,5'-(Anthracene-9,10-diyl)diisophthalic acid, a fluorescent organic linker with significant potential in the development of metal-organic frameworks (MOFs) and other advanced materials. The presence of even minor impurities can dramatically alter the physicochemical properties and performance of the final product. This guide provides an in-depth technical comparison of analytical methods for purity determination, with a primary focus on the robust and structurally informative technique of 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Purity in Advanced Material Synthesis

5,5'-(Anthracene-9,10-diyl)diisophthalic acid (CAS No. 422269-95-2, Molecular Formula: C30H18O8) is a large, rigid, and highly conjugated molecule.[1] Its utility as a building block in materials science is predicated on its defined structure and high purity, with commercial offerings typically in the 95-98% range. Impurities, which can include residual solvents, unreacted starting materials, or by-products from the synthetic route, can lead to:

-

Defects in Crystal Growth: In the formation of MOFs, impurities can disrupt the crystalline lattice, leading to materials with suboptimal porosity and stability.

-

Altered Photophysical Properties: The fluorescence of the anthracene core is sensitive to its chemical environment. Impurities can quench fluorescence or introduce new emissive pathways, compromising its intended function.

-

Inconsistent Reaction Outcomes: When used as a reactant in further chemical transformations, impurities can lead to unpredictable side reactions and lower yields of the desired product.

Given these considerations, a reliable and accurate method for purity assessment is not just a quality control measure but a critical component of the research and development process.

1H NMR Spectroscopy: A Powerful Tool for Structural and Purity Analysis

While several analytical techniques can be employed for purity determination, 1H NMR spectroscopy stands out for its ability to provide both qualitative and quantitative information in a single, non-destructive experiment. The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal. This allows for a direct molar comparison of the main component with any proton-containing impurities.

Understanding the 1H NMR Spectrum of 5,5'-(Anthracene-9,10-diyl)diisophthalic Acid

A prerequisite for using 1H NMR for purity analysis is a thorough understanding of the expected spectrum of the pure compound. Due to the molecule's complex structure, a predicted 1H NMR spectrum is an invaluable tool for assignment.

Based on the structure of 5,5'-(Anthracene-9,10-diyl)diisophthalic acid, we can anticipate distinct regions in the 1H NMR spectrum:

-

Aromatic Region (δ 7.0 - 9.0 ppm): This region will contain a complex pattern of signals corresponding to the 14 aromatic protons of the anthracene and isophthalic acid moieties.

-

Carboxylic Acid Proton (δ > 10 ppm): The four carboxylic acid protons are expected to appear as a broad singlet at a significantly downfield chemical shift. The exact position of this peak can be highly dependent on the solvent and concentration.

Predicted 1H NMR Spectrum:

While an experimentally obtained spectrum from a certified reference standard is the gold standard, in its absence, computational prediction provides a strong starting point. A predicted spectrum generated using advanced algorithms suggests the following key resonances:

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | s | 2H | Protons on the isophthalate rings adjacent to both carboxyl groups |

| ~8.4 | d | 4H | Protons on the isophthalate rings adjacent to one carboxyl group |

| ~7.8 | m | 4H | Protons on the outer rings of the anthracene core |

| ~7.5 | m | 4H | Protons on the outer rings of the anthracene core |

| >12 | br s | 4H | Carboxylic acid protons |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and coupling constants will be influenced by the solvent and spectrometer frequency.

Experimental Protocol: Acquiring a High-Quality qNMR Spectrum

The accuracy and reliability of qNMR for purity determination are contingent upon a meticulously executed experimental protocol.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the 5,5'-(Anthracene-9,10-diyl)diisophthalic acid sample (typically 5-10 mg) into a clean, dry NMR tube.

-

Accurately weigh a known amount of a suitable internal standard. For aromatic carboxylic acids, benzoic acid is an excellent choice as it is a highly pure, stable solid with distinct aromatic signals that are less likely to overlap with the analyte signals.[2][3]

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for dissolving aromatic carboxylic acids.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

-

Set the acquisition parameters to ensure accurate quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. For large aromatic molecules, a D1 of 30-60 seconds is recommended.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to ensure a flat baseline across the entire spectrum.

-

Integrate the well-resolved signals of both the analyte and the internal standard.

-

dot graph TD { A[Start: Sample and Internal Standard] --> B{Weighing}; B --> C[Dissolution in Deuterated Solvent]; C --> D[Transfer to NMR Tube]; D --> E{NMR Spectrometer}; E --> F[Data Acquisition (Optimized Parameters)]; F --> G[Data Processing (FT, Phasing, Baseline Correction)]; G --> H[Integration of Signals]; H --> I[Purity Calculation]; I --> J[End: Purity Report];

} Figure 1: Workflow for quantitative 1H NMR (qNMR) analysis.

Identifying and Quantifying Impurities

Potential impurities in 5,5'-(Anthracene-9,10-diyl)diisophthalic acid will likely stem from its synthesis, which is typically achieved via a Suzuki coupling reaction between 9,10-dibromoanthracene and 5-(dihydroxyboryl)isophthalic acid. Common by-products and impurities from such reactions include:

-

Residual Solvents: Signals from common organic solvents used in synthesis and purification (e.g., toluene, DMF, THF) may be present.

-

Unreacted Starting Materials: 9,10-dibromoanthracene and 5-(dihydroxyboryl)isophthalic acid may be present if the reaction did not go to completion.

-

Homocoupling Products: The Suzuki reaction can sometimes lead to the formation of homocoupled by-products of the starting materials.

-

Partially Reacted Intermediates: Monosubstituted anthracene derivatives could also be present as impurities.

The purity of the sample can be calculated using the following formula:

Purity (%) = ( (Ianalyte / Nanalyte) / (IIS / NIS) ) * ( (MWanalyte * mIS) / (MWIS * manalyte) ) * PurityIS

Where:

-

Ianalyte = Integral of the analyte signal

-

Nanalyte = Number of protons corresponding to the analyte signal

-

IIS = Integral of the internal standard signal

-

NIS = Number of protons corresponding to the internal standard signal

-

MWanalyte = Molecular weight of the analyte

-

MWIS = Molecular weight of the internal standard

-

manalyte = Mass of the analyte

-

mIS = Mass of the internal standard

-

PurityIS = Purity of the internal standard

Comparison with Alternative Purity Determination Methods

While 1H NMR is a powerful technique, a comprehensive purity assessment often benefits from the use of orthogonal methods. High-Performance Liquid Chromatography (HPLC) is a commonly used alternative.

| Feature | 1H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |

| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. |

| Quantification | Absolute quantification with an internal standard. | Relative quantification based on peak area percentage, or absolute with a certified reference standard of the analyte. |

| Structural Information | Provides detailed structural information, aiding in impurity identification. | Provides retention time, which is not structurally definitive without a reference standard. |

| Sensitivity | Generally lower sensitivity than HPLC. | High sensitivity, capable of detecting trace impurities.[4][5][6][7] |

| Sample Throughput | Lower, due to longer acquisition times for quantitative analysis. | Higher, with typical run times of 15-30 minutes.[4] |

| Sample Recovery | Non-destructive, the sample can be recovered. | Destructive. |

| Universality | Universal detector for proton-containing molecules. | Response is dependent on the chromophore of the molecule and the detector used (e.g., UV-Vis). |

Conclusion

For the purity characterization of 5,5'-(Anthracene-9,10-diyl)diisophthalic acid, 1H NMR spectroscopy, particularly its quantitative application (qNMR), offers a superior level of confidence by providing direct structural evidence and an absolute measure of purity. Its ability to identify and quantify a wide range of potential impurities in a single experiment makes it an indispensable tool for researchers working with this and other complex aromatic molecules. While HPLC provides a valuable orthogonal technique for detecting trace impurities, the comprehensive structural and quantitative data afforded by 1H NMR establishes it as the primary method of choice for ensuring the quality and reliability of these advanced materials.

References

-

Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (2020, October 15). Restek. Retrieved from [Link]

-

HPLC SEPARATION GUIDE. (1996, March). Separation Methods Technologies Inc. Retrieved from [Link]

-

Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved from [Link]

-

Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

qNMR Standards. (n.d.). Goss Scientific. Retrieved from [Link]

-

The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. (2022, July 19). MDPI. Retrieved from [Link]

-

2023-03-29-qnmr-octad. (2023, March 29). BIPM. Retrieved from [Link]

-

Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022, November 30). Preprints.org. Retrieved from [Link]

-

Supporting Information_Anthracene_07012017_final. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

5,5'-(Anthracene-9,10-diyl)diisophthalic acid. (n.d.). PubChem. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

NMR Predictor. (n.d.). Chemaxon. Retrieved from [Link]

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Comptes Rendus Chimie. Retrieved from [Link]

- Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes. (n.d.). Google Patents.

Sources

- 1. 5,5'-(Anthracene-9,10-diyl)diisophthalic acid | C30H18O8 | CID 88549064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. 2023-03-29-qnmr-octad - BIPM [bipm.org]

- 4. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]

- 5. separationmethods.com [separationmethods.com]

- 6. Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method [pjoes.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Beyond Diffraction: Validating Anthracene Core Integrity in MOFs via Fluorescence Spectroscopy

Executive Summary: The "Silent" Degradation Problem

In Metal-Organic Frameworks (MOFs), anthracene derivatives (e.g., 9,10-anthracenedicarboxylate) are premier linkers for applications ranging from scintillation detection to singlet oxygen generation. However, the anthracene core is inherently photoactive. Under UV irradiation or mechanical stress, it undergoes a [4+4] photocycloaddition to form dianthracene—a structural defect that often leaves the bulk lattice parameters intact.

The Problem: Standard Powder X-ray Diffraction (PXRD) confirms long-range crystallinity but frequently misses these local electronic defects (partial dimerization or excimer formation) until the material has failed.

The Solution: This guide validates Fluorescence Spectroscopy as the superior, high-sensitivity method for monitoring anthracene core integrity. We compare it directly against PXRD and Solid-State NMR (ssNMR), providing a self-validating protocol to distinguish between the active monomer, the stacked excimer, and the irreversibly reacted dimer.

Comparative Analysis: Fluorescence vs. Structural Alternatives

To validate a MOF linker, one must assess both Geometric Order (lattice spacing) and Electronic Integrity (conjugation status).

Table 1: Performance Matrix for Anthracene-MOF Validation

| Feature | Fluorescence Spectroscopy | Powder XRD (PXRD) | Solid-State NMR (ssNMR) |

| Primary Detection | Electronic State (Monomer vs. Dimer) | Long-Range Order (Lattice periodicity) | Local Chemical Environment (C-C bonding) |

| Sensitivity to Dimerization | High (<1% defect detection via spectral shift/quenching) | Low (Requires >10-15% bulk conversion to shift peaks) | Medium-High (Quantitative, but low S/N for trace defects) |

| Sample Requirement | < 5 mg (Non-destructive) | 10–50 mg (Non-destructive) | 50–100 mg (Often destructive due to rotor packing) |

| Throughput | High (Seconds per scan) | Medium (10–30 mins per scan) | Low (Hours to Days) |

| Blind Spot | Cannot measure crystallinity/porosity directly. | Cannot distinguish intact linkers from isostructural dimers. | Prohibitively expensive for routine QC. |

Expert Insight

"While PXRD proves your MOF is a crystal, Fluorescence proves your MOF is functional. In anthracene systems, the loss of fluorescence or the shift to a broad excimer band is the 'canary in the coal mine' that signals linker degradation long before the crystal lattice collapses."

The Fluorescence Signature: Mechanism of Action

To use this technique effectively, you must understand the photophysics of the anthracene core.

The Vibronic Fingerprint (Pass Criteria)

An intact anthracene linker rigidly clamped in a MOF (e.g., UiO-66-Anthracene) exhibits a highly structured emission spectrum due to vibronic coupling .

-

Signature: Three distinct peaks in the blue region (typically 390–450 nm).

-

Origin: Transitions from the lowest excited singlet state (

) to various vibrational levels of the ground state ( -

Meaning: The presence of sharp, well-resolved peaks confirms the anthracene is monomeric and isolated (prevented from stacking).

The Excimer/Dimer Shift (Fail Criteria)

-

Excimer (Warning): If linkers are too close or the framework breathes, excited-state

--

Signal: Loss of fine structure; appearance of a broad, featureless band red-shifted to green (500+ nm).

-

-

Photodimer (Failure): The [4+4] cycloaddition breaks the aromatic conjugation of the central ring.

-

Signal:Fluorescence Quenching . The dimer is non-fluorescent in the visible range.

-

Diagram 1: The Photophysical Validation Pathway

Figure 1: Jablonski diagram illustrating the competition between the desired monomer fluorescence (Pass), excimer formation (Warning), and photodimerization (Fail).

Experimental Protocol: Self-Validating Workflow

Objective: Verify anthracene integrity in a Zirconium-based MOF sample.

Materials & Setup

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar) with Front-Face detection geometry (critical for solids).

-

Sample Holder: Solid sample holder with quartz window or powder cell.

-

Solvent (for suspension): Spectroscopic grade Ethanol or DMF (non-fluorescent).

Step-by-Step Methodology

Step 1: Sample Preparation (The Scattering Check)

-

Solid State:[1][2][3][4][5] Place ~5 mg of dry MOF powder in the cell. Angle the cell at 30–60° relative to the excitation beam to minimize specular reflection (scattering) into the detector.

-

Suspension (Optional): Disperse 1 mg MOF in 3 mL solvent. Critical: Ensure low concentration (OD < 0.1 at excitation wavelength) to avoid the Inner Filter Effect , which distorts peak ratios.

Step 2: Excitation Scan (The Identity Check)

-

Set emission monochromator to 430 nm (expected monomer max).

-

Scan excitation from 250 nm to 400 nm.

-

Validation: The excitation spectrum must match the absorption spectrum of the free ligand. If it is significantly broadened, ground-state aggregation is already present.

Step 3: Emission Scan (The Integrity Check)

-

Excitation Wavelength (

): Set to 365 nm or 375 nm (avoid deep UV to prevent degrading the sample during measurement). -

Scan Range: 380 nm to 650 nm.

-

Slits: 1–2 nm bandpass (narrow slits are required to resolve vibronic structure).

Step 4: Data Processing

-

Normalize the intensity to the highest peak.

-

Calculate the Vibronic Ratio (

) :

Diagram 2: Analysis Workflow & Decision Matrix

Figure 2: Operational workflow for classifying MOF quality based on spectral output.

Data Interpretation Guide

Scenario A: The Ideal MOF (Pass)

-

Spectrum: Three sharp peaks (e.g., 405, 430, 455 nm).

-

Interpretation: The anthracene linkers are spatially isolated by the metal nodes. The rigidity of the lattice prevents rotation, enhancing the resolution of the vibronic bands compared to the free ligand in solution.

-

Action: Proceed to catalytic/sensing experiments.

Scenario B: The "Green" Ghost (Warning)

-

Spectrum: A broad hump centered around 500–550 nm.

-

Interpretation: This indicates Excimer emission .[6] While the chemical bonds of the anthracene are intact, the linkers are

-stacking. This suggests structural defects (missing linkers allowing neighbors to tilt) or framework flexibility (breathing). -

Action: Check PXRD for peak broadening; the material may be unsuitable for size-selective sensing.

Scenario C: The Dark Sample (Fail)

-

Spectrum: Flatline or extremely weak background noise.

-

Interpretation: Photodimerization is complete. The [4+4] cycloaddition has destroyed the aromatic system.

-

Action: The material is degraded. Attempt thermal regeneration (heating >200°C often reverses the dimer) or discard.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on vibronic structure and excimer formation).

-

Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 112(2), 970–1000. (Discusses chemical integrity of linkers).

-

Kitagawa, S., et al. (2009). "Soft Porous Crystals." Nature Chemistry, 1, 695–704. (foundational work on flexible MOFs and dynamic linker behavior).

-

Zhang, Z., et al. (2018). "An anthracene-based metal–organic framework for highly effective photodegradation and luminescent detection."[7] Journal of Materials Chemistry A. (Case study on anthracene MOF fluorescence).

-

Huang, Y., et al. (2017).[1] "Solid-State NMR Spectroscopic Characterization of Metal-Organic Frameworks." Chemical Society Reviews. (Comparison of NMR vs other techniques).

Sources

- 1. Characterization of Metal-organic Frameworks: Unlocking the Potential of Solid-State NMR | UBC Chemistry [chem.ubc.ca]

- 2. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A focus on applying 63/65Cu solid-state NMR spectroscopy to characterize Cu MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. uwo.scholaris.ca [uwo.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.